molecular formula C18H24O4 B1212681 Solanapyrone E CAS No. 88899-60-9

Solanapyrone E

Cat. No. B1212681
CAS RN: 88899-60-9
M. Wt: 304.4 g/mol
InChI Key: YJHFAFJKTXEFDR-PLKHDWLOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solanapyrone E is a natural product found in Ascochyta rabiei, Alternaria solani, and Alternaria tenuissima with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Solanapyrone E has been successfully synthesized using a domino Michael reaction strategy, demonstrating its potential for laboratory production and study (Hagiwara et al., 2001). This synthesis method provides a foundation for further chemical research and potential applications in various fields.

Biological Activity and Applications

  • The solanapyrone compounds, including solanapyrone E, exhibit phytotoxic properties, making them significant in agricultural and biological studies. Their effects on plant pathogens and potential as natural herbicides or fungicides are of particular interest (Kim et al., 2015). Understanding the mechanism of action of solanapyrones can contribute to the development of new strategies for crop protection and management.

Pharmacological Potential

  • While specific studies on Solanapyrone E's pharmacological applications are limited, the broader family of solanapyrones has been investigated for their potential medicinal properties. For instance, solanapyrone A, a related compound, has shown inhibitory effects on DNA polymerase beta and lambda, indicating potential for development into therapeutic agents (Mizushina et al., 2002). Further research into solanapyrone E could uncover similar pharmacological applications.

Environmental and Ecological Impact

  • The production and release of solanapyrone compounds by certain fungi, such as Ascochyta rabiei, have ecological implications. These compounds may play roles in fungal competition and survival in natural environments, impacting ecosystem dynamics (Kim et al., 2017). Understanding these interactions could provide insights into ecological balance and the role of secondary metabolites in nature.

properties

CAS RN

88899-60-9

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

6-[(1R,2S,4aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3-(hydroxymethyl)-4-methoxypyran-2-one

InChI

InChI=1S/C18H24O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-9,11-13,17,19H,3-6,10H2,1-2H3/t11-,12+,13?,17+/m0/s1

InChI Key

YJHFAFJKTXEFDR-PLKHDWLOSA-N

Isomeric SMILES

C[C@H]1C=C[C@H]2CCCCC2[C@@H]1C3=CC(=C(C(=O)O3)CO)OC

SMILES

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC

Canonical SMILES

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC

synonyms

solanapyrone B
solanapyrone E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solanapyrone E
Reactant of Route 2
Solanapyrone E
Reactant of Route 3
Reactant of Route 3
Solanapyrone E
Reactant of Route 4
Reactant of Route 4
Solanapyrone E
Reactant of Route 5
Solanapyrone E
Reactant of Route 6
Solanapyrone E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.